molecular formula C7H9ClN4 B1490716 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine CAS No. 935505-76-3

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine

Katalognummer: B1490716
CAS-Nummer: 935505-76-3
Molekulargewicht: 184.62 g/mol
InChI-Schlüssel: DXZREIOBIMNXBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is a chemical compound belonging to the class of pyrrolopyrimidines. This compound features a fused pyrrole and pyrimidine ring system, which is known for its potential biological and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine core. Subsequent functionalization introduces the methanamine group at the 4-position of the pyrimidine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions at different positions of the pyrrolopyrimidine ring can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions often employ hydrogen gas or metal hydrides.

  • Substitution reactions can be facilitated by nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolopyrimidines, which can have different biological activities and applications.

Wissenschaftliche Forschungsanwendungen

Inhibition of Protein Kinases

One of the primary applications of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine derivatives is their ability to inhibit protein kinases, specifically Janus Kinase 3 (JAK3). This inhibition is significant for treating several immunological disorders, including:

  • Autoimmune Diseases : Conditions like lupus, multiple sclerosis, rheumatoid arthritis, and psoriasis have been targeted due to the compounds' immunosuppressive properties.
  • Cancer Treatment : The compounds have shown promise in inhibiting various cancer-related pathways by targeting tyrosine kinases, which are crucial for cancer cell proliferation and survival .

Case Study: JAK1 Selective Inhibitors

Research has identified (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a potent JAK1 selective inhibitor with an IC50 value of 8.5 nM. This compound exhibited a selectivity index of 48 over JAK2, indicating its potential for targeted therapies with reduced side effects .

Antiviral Activity

Recent studies have highlighted the antiviral properties of 7H-pyrrolo[2,3-d]pyrimidine derivatives against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). Specific compounds from this class have demonstrated promising activity:

  • Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds revealed that modifications at positions 4 and 7 on the pyrrolo[2,3-d]pyrimidine scaffold can enhance antiviral activity. For instance, certain derivatives exhibited EC90 values indicating effective inhibition of viral replication with minimal cytotoxicity .

Case Study: Antiviral Efficacy

In a study evaluating various derivatives against DENV and ZIKV, compounds were found to provide over 90% protection against DENV at specific concentrations. These findings suggest that these compounds could serve as a new class of antiviral agents targeting flavivirus infections .

Anticancer Applications

The anticancer potential of this compound derivatives has been explored through various synthesized compounds targeting multiple tyrosine kinases:

CompoundTarget KinasesIC50 Values (nM)
Compound 5kEGFR, Her2, VEGFR2, CDK240 - 204
SunitinibEGFR261

These compounds have shown significant cytotoxic effects against various cancer cell lines, indicating their viability as therapeutic agents in oncology .

Wirkmechanismus

The mechanism by which 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor, interfering with the activity of certain enzymes involved in cell signaling pathways. This can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is structurally similar to other pyrrolopyrimidines, such as:

  • Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine: A closely related compound with potential differences in biological activity.

  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid: Another derivative with distinct chemical properties and applications.

Uniqueness: The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its ability to selectively inhibit certain kinases and induce apoptosis makes it a valuable compound in scientific research and potential therapeutic applications.

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and biological activities make it an important subject of ongoing research and development.

Biologische Aktivität

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various kinases. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Target Kinases:
The primary target for this compound is Bruton’s Tyrosine Kinase (BTK) . Inhibition of BTK disrupts B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are crucial for B-cell proliferation and survival. This inhibition leads to decreased B-cell proliferation and increased apoptosis, making it a potential candidate for treating B-cell malignancies.

Biochemical Pathways:
The compound also interacts with Protein Kinase B (Akt) , serving as an ATP-competitive inhibitor. By binding to the ATP-binding site of Akt, it prevents phosphorylation events essential for cell signaling and survival. This dual inhibitory action on both BTK and Akt pathways highlights its potential in cancer therapies.

Pharmacological Effects

In Vitro Studies:
Research has demonstrated that this compound exhibits significant inhibitory activity against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) and PfCDPK1. In vitro assays revealed IC50 values ranging from 0.210 to 0.589 μM, indicating strong potency against these targets .

Antiviral Activity:
Additionally, derivatives of this compound have shown promise as antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). Structural modifications have led to compounds displaying enhanced cytotoxicity and antiviral activity, suggesting that the pyrrolo[2,3-d]pyrimidine scaffold can be optimized for better efficacy against these pathogens .

Case Study 1: Cancer Treatment

A study investigated the efficacy of this compound in models of B-cell malignancies. The compound was found to significantly reduce tumor growth in vivo by inhibiting BTK-mediated signaling pathways. The results indicated a potential application in targeted therapies for diseases such as chronic lymphocytic leukemia (CLL).

Case Study 2: Antiviral Applications

Another research effort focused on the design of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of ZIKV. The study identified several compounds with IC50 values in the low micromolar range. These findings suggest that further optimization could lead to effective treatments for viral infections .

Comparative Analysis

CompoundTargetIC50 ValueBiological Activity
This compoundBTKN/AInhibits B-cell proliferation
This compoundAktN/APrevents phosphorylation events
Derivative APfCDPK40.210 μMAntimalarial activity
Derivative BZIKVLow µM rangeAntiviral activity

Eigenschaften

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h1-2,4H,3,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENSGNBACOVJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine
Reactant of Route 2
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine
Reactant of Route 3
Reactant of Route 3
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine
Reactant of Route 4
Reactant of Route 4
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine
Reactant of Route 5
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine
Reactant of Route 6
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.